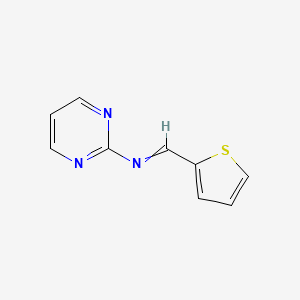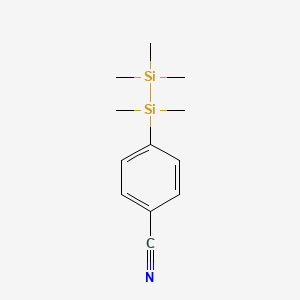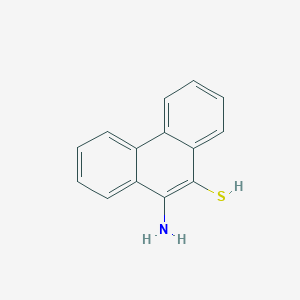
10-Aminophenanthrene-9-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Aminophenanthrene-9-thiol is an organic compound that belongs to the class of phenanthrenes and derivatives It is characterized by the presence of an amino group at the 10th position and a thiol group at the 9th position on the phenanthrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Aminophenanthrene-9-thiol typically involves multi-step organic reactions. One common method includes the nitration of phenanthrene to introduce a nitro group, followed by reduction to form the amino group. The thiol group can be introduced through thiolation reactions using appropriate thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and thiolation under high-pressure conditions might be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
10-Aminophenanthrene-9-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing nitro groups.
Substitution: Electrophilic reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Aminophenanthrene derivatives: Formed from reduction and substitution reactions.
Scientific Research Applications
10-Aminophenanthrene-9-thiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent labeling reagent for biomolecules.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 10-Aminophenanthrene-9-thiol involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with target molecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
9-Aminophenanthrene: Lacks the thiol group, making it less versatile in certain chemical reactions.
10-Aminophenanthrene: Lacks the thiol group, limiting its applications in thiol-specific reactions.
Phenanthrene-9-thiol: Lacks the amino group, reducing its ability to participate in amine-specific reactions.
Uniqueness
10-Aminophenanthrene-9-thiol is unique due to the presence of both amino and thiol groups, allowing it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Properties
CAS No. |
652160-83-3 |
|---|---|
Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
10-aminophenanthrene-9-thiol |
InChI |
InChI=1S/C14H11NS/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,16H,15H2 |
InChI Key |
QPZUOTCULGMMRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


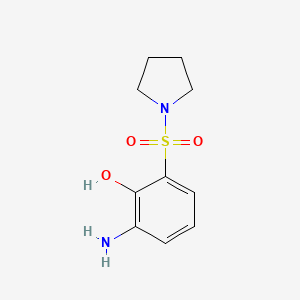
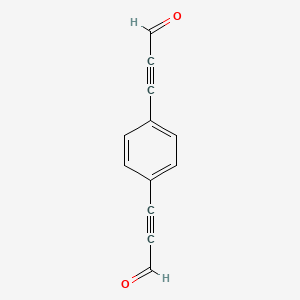


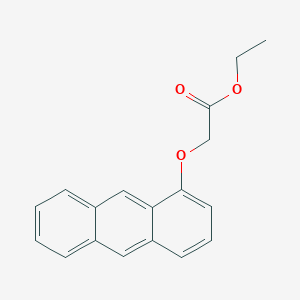
![3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol](/img/structure/B12543772.png)
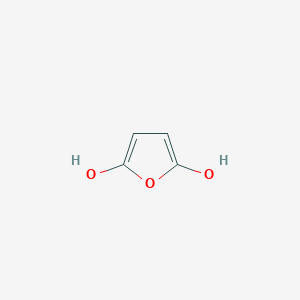

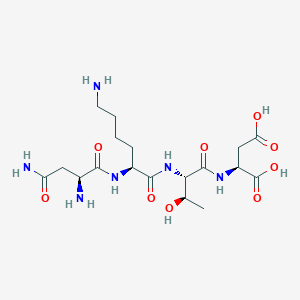
![1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene](/img/structure/B12543793.png)

